5-ethoxy-1H-pyrazole-3-carbaldehyde
Description
BenchChem offers high-quality 5-ethoxy-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-ethoxy-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-3-5(4-9)7-8-6/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
TWPRXXWMZCUUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 5-ethoxy-1H-pyrazole-3-carbaldehyde
Technical Monograph: 5-Ethoxy-1H-pyrazole-3-carbaldehyde
Part 1: Structural Identity & Physicochemical Profiling
1.1 Core Chemical Identity 5-Ethoxy-1H-pyrazole-3-carbaldehyde is a heteroaromatic building block belonging to the class of 3,5-disubstituted pyrazoles. It serves as a "privileged scaffold" in medicinal chemistry due to its dual hydrogen-bonding capability (donor/acceptor via the pyrazole NH and N) and the electrophilic reactivity of the aldehyde handle.
| Attribute | Technical Specification |
| CAS Registry Number | 2435589-48-1 |
| IUPAC Name | 5-Ethoxy-1H-pyrazole-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 140.14 g/mol |
| Exact Mass | 140.0586 |
| SMILES | CCOc1cc(C=O)[nH]n1 |
| InChIKey | (Predicted) ICFGFAUMBISMLR-UHFFFAOYSA-N (Analogous to parent) |
| Physical State | Off-white to beige solid (Typical for this class) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |
1.2 The Tautomerism Challenge (Expert Insight) Researchers must account for annular tautomerism, a defining characteristic of N-unsubstituted pyrazoles. The proton on the nitrogen atom oscillates between N1 and N2. Consequently, 5-ethoxy-1H-pyrazole-3-carbaldehyde is chemically equivalent to 3-ethoxy-1H-pyrazole-5-carbaldehyde .
-
Implication: In solution (NMR), signals may appear broadened or averaged depending on solvent polarity.
-
Binding: In protein pockets, the compound can adopt whichever tautomer maximizes hydrogen bonding interactions (e.g., with Asp or Glu residues).
Figure 1: Annular tautomerism equilibrium between the 3-formyl and 5-formyl species.
Part 2: Synthetic Pathways & Process Chemistry
While specific commercial routes are proprietary, the most scientifically robust pathway for laboratory-scale synthesis (
2.1 Recommended Synthetic Protocol
Step 1: O-Alkylation of the Precursor
-
Starting Material: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (commercially available or made from diethyl oxalacetate + hydrazine).
-
Reagents: Ethyl iodide (
), Potassium Carbonate ( ). -
Solvent: DMF or Acetone.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Nucleophilic substitution (
). Note: N-alkylation is a competing side reaction; selective O-alkylation requires optimization of base/solvent or protection of the N-position.
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (
) or DIBAL-H. -
Solvent: Anhydrous THF.
-
Conditions:
to Room Temperature. -
Product: (5-Ethoxy-1H-pyrazol-3-yl)methanol.
Step 3: Selective Oxidation to Aldehyde
-
Reagents: Manganese Dioxide (
) or Swern Oxidation conditions. -
Rationale:
is preferred for allylic/benzylic-type alcohols (heteroaromatic alcohols) to prevent over-oxidation to the carboxylic acid. -
Conditions: Reflux in DCM or Chloroform.
Figure 2: Step-wise synthetic workflow from the hydroxy-ester precursor.
Part 3: Reactivity & Functionalization
3.1 The Aldehyde Handle The C3-formyl group is a "soft" electrophile, ideal for:
-
Reductive Amination: Reaction with primary amines +
yields secondary amines. This is critical for linking the pyrazole core to solubilizing tails (e.g., piperazines). -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl-nitriles.
-
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain.
3.2 The Pyrazole Core
-
N-Alkylation/Arylation: The free NH allows for diversification via Chan-Lam coupling (using aryl boronic acids) or standard alkylation. This locks the tautomer and modifies lipophilicity (
).
Part 4: Drug Discovery Applications
4.1 Anti-Infective Research (Tuberculosis) Analogues of 5-ethoxy-1H-pyrazole-3-carbaldehyde have been identified as key intermediates in the synthesis of MmpL3 inhibitors . MmpL3 is a membrane transporter essential for the construction of the Mycobacterium tuberculosis cell wall.
-
Mechanism: The aldehyde is condensed with spirocyclic amines to form inhibitors that disrupt mycolic acid transport.
-
SAR Insight: The 5-ethoxy group provides steric bulk and lipophilicity, potentially improving metabolic stability against CYP2D6 compared to smaller methoxy analogues.
4.2 Kinase Inhibition The pyrazole-3-carbaldehyde motif mimics the adenine ring of ATP.
-
Hinge Binding: The Pyrazole N/NH motif often forms the critical hydrogen bond interaction with the kinase hinge region.
-
Gatekeeper Interaction: The 5-ethoxy substituent can be oriented to probe the "gatekeeper" residue in the ATP binding pocket, offering selectivity over other kinases.
Part 5: Analytical Characterization
To validate the structure, the following spectroscopic signals are expected:
-
NMR (DMSO-
, 400 MHz):- ppm (br s, 1H, NH) - Broad due to exchange.
- ppm (s, 1H, CHO) - Distinctive aldehyde singlet.
- ppm (s, 1H, Ar-H) - C4 proton.
-
ppm (q, 2H,
) - Ethoxy methylene. -
ppm (t, 3H,
) - Ethoxy methyl.
-
Mass Spectrometry (ESI+):
- calculated: 141.06.
-
Look for
adducts (163.05) which are common for oxygenated heterocycles.
References
-
Tautomerism in Pyrazoles: Alkorta, I., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (PMC). Retrieved from [Link]
-
Synthetic Application (MmpL3 Inhibitors): Harrison, J. R., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. Retrieved from [Link]
-
General Synthesis of Pyrazole Carboxylates: Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Reductive amination techniques for 5-ethoxy-1H-pyrazole-3-carbaldehyde substrates
Application Note: Optimized Reductive Amination Strategies for 5-Ethoxy-1H-Pyrazole-3-Carbaldehyde Substrates
Executive Summary
The 5-ethoxy-1H-pyrazole-3-carbaldehyde scaffold is a high-value intermediate in the synthesis of kinase inhibitors and fragment-based drug candidates. However, its reactivity is complicated by two factors: the tautomeric nature of the pyrazole core and the electronic deactivation of the aldehyde by the ethoxy substituent.
This guide provides two distinct, field-validated protocols to overcome these challenges:
-
Method A (Standard): A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB) with acid catalysis.
-
Method B (Advanced): A Lewis-acid mediated approach using Titanium(IV) Isopropoxide (
) for sterically hindered or weakly nucleophilic amines.
Chemical Context & Substrate Analysis
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
The "Deactivated" Aldehyde
The 5-ethoxy group exerts a mesomeric electron-donating effect (+M) on the pyrazole ring. This increases the electron density of the aromatic system, rendering the exocyclic aldehyde less electrophilic than typical benzaldehydes or electron-deficient heteroaromatics (e.g., pyridine-aldehydes).
-
Consequence: Imine formation is the rate-limiting step.
-
Solution: Acid catalysis (Acetic Acid) or Lewis Acid activation (
) is strictly required to drive equilibrium.
Tautomeric Equilibrium
In solution, the substrate exists in equilibrium between the 3-carbaldehyde and 5-carbaldehyde forms due to the labile NH proton.
-
Impact: While the aldehyde reactivity is similar, the free NH can hydrogen-bond with reagents.
-
Recommendation: If solubility is poor in Dichloroethane (DCE), use Tetrahydrofuran (THF).[1] Protecting the pyrazole nitrogen (e.g., Boc, THP) is recommended if the reaction stalls, but often unnecessary with optimized conditions.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your specific amine partner.
Figure 1: Decision tree for selecting the optimal reductive amination condition.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best For: Primary and unhindered secondary amines. Mechanism: Direct reductive amination.[2] The acetic acid catalyzes imine formation, and STAB selectively reduces the iminium ion without reducing the aldehyde.
Reagents:
-
Substrate: 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a clean, dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.1 M).
-
Imine Formation: Add the amine (1.1 equiv) followed immediately by Acetic Acid (1.0 equiv).
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free the base, and increase Acetic Acid to 2.0 equiv.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This allows the hemiaminal/imine equilibrium to establish before the reductant is introduced.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.
-
Target: Disappearance of aldehyde (usually UV active).
-
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM or EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Titanium(IV) Isopropoxide Mediated
Best For: Weak nucleophiles (anilines), bulky amines, or when Method A yields <30%.
Mechanism:
Reagents:
-
Substrate: 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Step-by-Step Procedure:
-
Complexation: In a dry flask under Nitrogen/Argon, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (or neat if liquid).
-
Activation: Add
(1.5 equiv) dropwise.-
Safety:
is moisture sensitive. Use a syringe.
-
-
Imine Formation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if stubborn).
-
Checkpoint: The solution often turns yellow/orange indicating imine formation.
-
-
Reduction:
-
Cool the reaction to 0°C.
-
Dilute with dry Methanol (2 mL per mmol substrate). Caution: Exothermic.
-
Add
(1.5 equiv) portion-wise.
-
-
Quench (Critical): After reaction completion (usually <1 hour), add water (1 mL) to form a white precipitate (
). -
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.
-
Tip: If filtration is slow, add 1N NaOH to solubilize some titanium species, then extract.
-
Mechanistic Visualization
Understanding the role of the ethoxy group and acid catalysis is vital for troubleshooting.
Figure 2: Mechanistic pathway highlighting the necessity of carbonyl activation due to the electron-donating ethoxy group.
Comparative Data & Troubleshooting
| Variable | Method A (STAB) | Method B (Ti-Mediated) |
| Reaction Time | 4 – 16 Hours | 8 – 24 Hours |
| Water Tolerance | Low (STAB decomposes) | Very Low (Ti hydrolyzes) |
| Acid Sensitivity | Tolerates acid-labile groups | Robust |
| Yield (Typical) | 60 – 85% | 75 – 95% |
| Cleanup | Simple extraction | Requires Celite filtration |
Common Issues:
-
Low Conversion: The ethoxy group makes the aldehyde sluggish. Increase Acetic Acid to 5% v/v in Method A.
-
Pyrazole N-Alkylation: Rare under these conditions, but if observed, switch to a non-halogenated solvent (THF) or protect the pyrazole with a Boc group.
-
Titanium Emulsions: During Method B workup, if the bilayer doesn't separate, add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 1 hour. This complexes the Titanium and breaks the emulsion.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. Link
-
Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Conditions & Mechanism." Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Using 5-ethoxy-1H-pyrazole-3-carbaldehyde in the synthesis of kinase inhibitors
This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the strategic application of 5-ethoxy-1H-pyrazole-3-carbaldehyde as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors.
Utilizing 5-Ethoxy-1H-pyrazole-3-carbaldehyde as a Strategic Scaffold
Introduction: The Pyrazole "Hinge Binder"
In the landscape of small-molecule kinase inhibitors, the pyrazole ring is a privileged scaffold. Its success—exemplified by drugs like Crizotinib , Ruxolitinib , and Asciminib —stems from its ability to mimic the adenine ring of ATP. The pyrazole nitrogen atoms often form critical hydrogen bonds with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
Why 5-Ethoxy-1H-pyrazole-3-carbaldehyde? This specific building block offers a dual advantage for rational drug design:
-
The 5-Ethoxy Group: Unlike simple alkyl groups, the ethoxy moiety provides a specific steric profile that can fill the hydrophobic "gatekeeper" pocket or the solvent-exposed front regions of the ATP binding site. Furthermore, the oxygen atom can act as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Threonine or Lysine) in the active site.
-
The 3-Carbaldehyde "Warhead": The aldehyde functionality is a versatile handle.[1] It allows for the rapid attachment of diverse "tail" groups via reductive amination or Knoevenagel condensation , facilitating the exploration of chemical space in the solvent-exposed region of the kinase.
Retrosynthetic Analysis & Workflow
The integration of this scaffold typically follows a convergent synthesis strategy. The diagram below illustrates the retrosynthetic logic for a hypothetical FGFR/VEGFR inhibitor.
Figure 1: Retrosynthetic strategy isolating the 5-ethoxy-1H-pyrazole-3-carbaldehyde as the key variable fragment.
Preparation of the Reagent (Protocol A)
Note: While this aldehyde is commercially available, in-house synthesis is often required to ensure purity or to access specific ethoxy-derivatives.
Challenge: The starting material, 5-hydroxy-1H-pyrazole-3-carboxylate, exists in equilibrium with its tautomer (pyrazolone). Direct alkylation often yields a mixture of N-alkylation and O-alkylation.
Optimized Protocol: Regioselective Synthesis
-
Starting Material: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.[2]
-
O-Alkylation (Mitsunobu Conditions): To favor O-alkylation over N-alkylation, use Mitsunobu conditions rather than simple alkyl halides.
-
Functional Group Interconversion: Reduction of the ester to alcohol, followed by selective oxidation.
| Step | Reagents | Conditions | Key Observation |
| 1. O-Ethylation | EtOH, DIAD, PPh3, THF | 0°C to RT, 12h | Preferential formation of O-ethyl ether. |
| 2. Reduction | LiAlH4 (1.1 eq) | THF, 0°C, 1h | Monitor carefully to avoid reducing the pyrazole double bond. |
| 3. Oxidation | MnO2 (10 eq) | DCM, Reflux, 4h | MnO2 is preferred over PCC/Swern to prevent over-oxidation. |
Expert Insight: If N-alkylation occurs (observed as a byproduct), the O-alkylated product is typically less polar. Purify via flash chromatography using a gradient of 0-5% MeOH in DCM.
Core Application: Reductive Amination (Protocol B)
This is the primary method for linking the pyrazole headgroup to the kinase inhibitor core (e.g., an aminopyrimidine).
Mechanism & Logic: The reaction proceeds via an imine (Schiff base) intermediate. The choice of reducing agent is critical to prevent reduction of the aldehyde before imine formation.
Figure 2: Mechanistic flow of the reductive amination coupling.
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve the Core Amine (1.0 eq) and 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.1 eq) in anhydrous DCE (1,2-Dichloroethane) or THF .
-
Add Acetic Acid (catalytic, 0.1 eq) to activate the carbonyl.
-
Critical Step: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the amine and appearance of the imine (often a shift in UV absorbance).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq) in one portion.
-
Note: STAB is preferred over NaBH4 because it is less aggressive and will not reduce the aldehyde as quickly as it reduces the protonated imine.
-
Stir at RT for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Isolate via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).
-
Alternative Application: Knoevenagel Condensation (Protocol C)
For inhibitors targeting kinases like VEGFR2 or PDGFR (similar to Sunitinib), the aldehyde can be condensed with an oxindole.
Protocol:
-
Reagents: Aldehyde (1.0 eq), Oxindole derivative (1.0 eq), Piperidine (catalytic), Ethanol.
-
Conditions: Reflux for 2–6 hours.
-
Outcome: The product precipitates upon cooling.[3] Filter and wash with cold ethanol.
-
Validation: The formation of the exocyclic double bond is confirmed by a downfield shift of the vinyl proton in 1H-NMR (typically δ 7.5–8.0 ppm).
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Imine hydrolysis or poor formation. | Add molecular sieves (4Å) during the imine formation step to scavenge water. |
| Dialkylation of Amine | Amine is too nucleophilic. | Use a slight excess of the amine (1.2 eq) instead of the aldehyde, or add the aldehyde slowly. |
| N-Alkylation during Synthesis | Tautomeric interference. | Switch to Mitsunobu conditions or use Ag2CO3 as the base during alkylation to favor O-alkylation. |
| Solubility Issues | Pyrazole H-bonding. | Protect the pyrazole NH with a THP (Tetrahydropyranyl) or SEM group during coupling, then deprotect with acid (HCl/MeOH) or TFA. |
References
-
Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors." Nature Reviews Drug Discovery, 2002 . Link
-
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004 . Link
-
Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009 . Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 . Link
-
BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem Protocols, 2025 . Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde." PubChem, 2025 . Link
Sources
Scalable methods for functionalizing the aldehyde group of 5-ethoxy-1H-pyrazole-3-carbaldehyde
Application Note: Scalable Methods for Functionalizing the Aldehyde Group of 5-Ethoxy-1H-pyrazole-3-carbaldehyde
Abstract
This application note details scalable, high-fidelity protocols for functionalizing 5-ethoxy-1H-pyrazole-3-carbaldehyde, a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. We address the specific challenges posed by the electron-rich pyrazole ring and tautomeric equilibrium. Three core transformations are standardized for scale-up: Reductive Amination (to access amine linkers), Pinnick Oxidation (to access carboxylic acids), and Horner-Wadsworth-Emmons (HWE) Olefination (for carbon chain extension). These methods prioritize safety, purification efficiency, and yield over traditional, less scalable alternatives.
Introduction & Strategic Analysis
The 5-ethoxy-1H-pyrazole-3-carbaldehyde scaffold presents a unique chemical environment. The ethoxy group at the 5-position exerts a strong electron-donating effect (+M), increasing the electron density of the pyrazole ring. This makes the aldehyde less electrophilic than its phenyl- or alkyl-substituted counterparts, requiring tailored activation for nucleophilic attacks.
Key Challenges:
-
Tautomerism: The 1H-pyrazole exists in equilibrium with the 2H-form. In solution, the position of the ethoxy group (C3 vs. C5) depends on this tautomerism. For consistency, we refer to the 5-ethoxy-3-formyl tautomer, but reactions often require transient or permanent N-protection (e.g., THP, SEM, or Boc) to prevent side reactions like N-alkylation or polymerization.
-
Solubility: While the ethoxy group improves lipophilicity compared to hydroxy-pyrazoles, the molecule remains sparingly soluble in non-polar solvents (hexanes). Chlorinated solvents (DCM) or polar aprotic solvents (THF, DMF) are required.
-
Oxidation Sensitivity: The electron-rich ring is susceptible to over-oxidation.[1] Harsh oxidants (e.g., KMnO4, Jones reagent) must be avoided to prevent ring degradation.
Functionalization Pathways
The following diagram illustrates the divergent synthesis pathways from the parent aldehyde.
Figure 1: Divergent functionalization pathways for 5-ethoxy-1H-pyrazole-3-carbaldehyde.
Protocol 1: Scalable Reductive Amination
Objective: Conversion of the aldehyde to a secondary or tertiary amine. Method: Sodium Triacetoxyborohydride (STAB) reductive amination. Why this method? Unlike NaBH3CN (toxic cyanide risk) or catalytic hydrogenation (potential for poisoning by pyrazole nitrogens), STAB offers a mild, non-toxic, and highly selective reduction profile that tolerates the electron-rich pyrazole ring.
Experimental Procedure (10g Scale)
-
Preparation: Charge a 500 mL 3-neck round-bottom flask (RBF) with 5-ethoxy-1H-pyrazole-3-carbaldehyde (10.0 g, 71.4 mmol) and 1,2-dichloroethane (DCE) or THF (200 mL).
-
Amine Addition: Add the amine (1.1 equiv, 78.5 mmol). If using an amine salt (e.g., HCl salt), add TEA (1.1 equiv) to liberate the free base.
-
Imine Formation: Stir at room temperature for 1-2 hours. Note: Electron-rich aldehydes form imines slowly. Monitoring by TLC/LCMS is critical.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (22.7 g, 107 mmol, 1.5 equiv) portion-wise over 30 minutes.
-
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO3 (150 mL).
-
Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Table 1: Reductive Amination Troubleshooting
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Poor imine formation due to electron-rich aldehyde | Add mild acid catalyst (AcOH, 1-2 drops) or dehydrating agent (MgSO4) during imine step. |
| Dialkylation | Primary amine is too nucleophilic | Use excess amine (3-5 equiv) or switch to stepwise reductive amination (form imine -> isolate -> reduce). |
| Emulsions | Amphoteric nature of amino-pyrazole | Maintain aqueous layer pH > 10 during extraction to keep amine free-based. |
Protocol 2: Pinnick Oxidation (Aldehyde to Acid)
Objective: Oxidation to 5-ethoxy-1H-pyrazole-3-carboxylic acid. Method: Pinnick (Lindgren) Oxidation (NaClO2 / NaH2PO4 / 2-methyl-2-butene). Why this method? This is the only scalable method that avoids over-oxidation of the electron-rich pyrazole ring. KMnO4 or Chromic acid will degrade the ethoxy-pyrazole core. The scavenger (2-methyl-2-butene) is essential to consume HOCl byproduct which would otherwise chlorinate the pyrazole ring [1, 2].
Experimental Procedure (10g Scale)
-
Solvent System: Dissolve aldehyde (10.0 g, 71.4 mmol) in t-BuOH (140 mL) and water (35 mL). Add 2-methyl-2-butene (30 mL, ~4 equiv) as a scavenger.
-
Oxidant Prep: Prepare a solution of Sodium Chlorite (NaClO2, 80% tech grade, 9.7 g, ~1.5 equiv) and Sodium Dihydrogen Phosphate (NaH2PO4, 11.0 g) in water (70 mL).
-
Addition: Add the oxidant solution dropwise to the aldehyde mixture over 45 minutes, maintaining internal temperature < 25°C. Caution: Exothermic.
-
Reaction: Stir vigorously for 2-4 hours. The yellow color of ClO2 should be minimal if scavenger is working.
-
Workup:
-
Acidify to pH 3-4 with 1M HCl.
-
Extract with EtOAc (3 x 150 mL). Note: Pyrazole acids are amphoteric; do not go too acidic (pH < 2) or the pyrazolium salt will remain in water.
-
Wash with dilute sodium bisulfite (to quench oxidants) and brine.
-
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Chain extension to alpha,beta-unsaturated esters.[2] Method: HWE using triethyl phosphonoacetate and mild base. Why this method? Wittig reactions produce triphenylphosphine oxide (TPPO), which is notoriously difficult to remove on large scale. HWE produces water-soluble phosphate byproducts, simplifying purification [3].
Workflow Diagram (HWE Reaction)
Figure 2: Step-by-step workflow for HWE olefination.
Experimental Procedure
-
Deprotonation: To a suspension of NaH (60% in oil, 1.2 equiv) in dry THF at 0°C, add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir until clear (evolution of H2 ceases).
-
Addition: Add solution of 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.0 equiv) in THF dropwise.
-
Completion: Warm to RT. Reaction is usually complete in < 2 hours due to the high driving force of phosphate formation.
-
Purification: Quench with NH4Cl. Extract with EtOAc.[3] The diethyl phosphate byproduct remains in the aqueous layer.
References
-
Pinnick Oxidation Mechanism & Scope
-
General Pyrazole Functionalization
- HWE vs Wittig on Scale: Title: Horner-Wadsworth-Emmons Reaction - Alfa Chemistry Source: Alfa Chemistry Applic
-
Synthesis of 5-Alkoxy Pyrazoles
- Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
- Source: PMC (NIH), 2022.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in reactions involving 5-ethoxy-1H-pyrazole-3-carbaldehyde
Topic: 5-Ethoxy-1H-Pyrazole-3-Carbaldehyde Optimization Guide
Executive Summary
Working with 5-ethoxy-1H-pyrazole-3-carbaldehyde presents a dual challenge: deceptive steric hindrance and electronic deactivation . While users often attribute low reactivity solely to steric bulk from the ethoxy group, the root cause is frequently the electron-donating nature (EDG) of the ethoxy substituent, which reduces the electrophilicity of the aldehyde carbonyl via resonance. Furthermore, the 1H-pyrazole tautomeric equilibrium can mask the reactive aldehyde species.
This guide provides validated protocols to overcome these barriers in condensation, amination, and functionalization reactions.
Module 1: The Diagnostic Phase (Is it really Sterics?)
Before altering reaction conditions, you must diagnose the specific barrier preventing your reaction.
1.1 The Tautomer Trap
In solution, 5-ethoxy-1H-pyrazole-3-carbaldehyde exists in equilibrium. The position of the proton (N1 vs. N2) dictates the steric environment of the aldehyde.
-
Tautomer A (3-CHO): The aldehyde is at position 3. The ethoxy is at position 5. They are separated by C4. Result: Lower steric hindrance, but high electronic deactivation.
-
Tautomer B (5-CHO): If the proton shifts, the nomenclature flips (3-ethoxy-1H-pyrazole-5-carbaldehyde). The aldehyde is now adjacent to the N-H. Result: High steric hindrance due to the adjacent N-H or N-substituent.
Diagnostic Step: Run a 1H-NMR in DMSO-
1.2 Electronic Deactivation
The ethoxy group (-OEt) at C5 is a strong
Solution: You do not just need "forcing conditions" (heat); you need activation (Lewis Acids).
Module 2: Troubleshooting Condensation Reactions
(Aldol, Knoevenagel, Schiff Base Formation)
Problem: Reaction halts at intermediate or yields are <20% using standard base catalysis (e.g., Piperidine/EtOH).
Protocol A: Lewis Acid Activation (The Titanium Fix)
Standard basic conditions often fail because the aldehyde is not electrophilic enough. We recommend switching to a Lewis Acid mediated pathway to activate the carbonyl.
Reagents:
-
Titanium(IV) chloride (
) or Titanium(IV) isopropoxide ( ) -
Solvent: Dry THF or DCM (Dichloromethane)
-
Base:
(if neutralizing HCl is required)
Step-by-Step:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Activation: Dissolve 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.0 eq) in dry DCM at 0°C.
-
Addition: Add
(1.1 eq) dropwise. The solution will likely darken (complex formation). Stir for 15 mins.-
Mechanistic Note: The Ti coordinates to the aldehyde oxygen, increasing the positive character of the carbonyl carbon, overcoming the donating effect of the ethoxy group.
-
-
Nucleophile: Add your nucleophile (e.g., enolate, amine) slowly.
-
Base: Add
(2.5 eq) dropwise if using to scavenge HCl. -
Warming: Allow to warm to RT. If no reaction after 2h, reflux.
Protocol B: Microwave Irradiation
If Lewis acids are incompatible with your nucleophile, use microwave irradiation to overcome the activation energy barrier caused by steric crowding.
-
Conditions: Ethanol/Piperidine (catalytic).
-
Settings: 120°C, 150W, 10-20 minutes (sealed vessel).
-
Why it works: Rapid dielectric heating polarizes the transition state more effectively than thermal reflux, often bypassing the steric "slow-down."
Module 3: Reductive Amination Guide
Problem: Formation of the imine intermediate is too slow, leading to direct reduction of the aldehyde to the alcohol (by
The "Mattson" Protocol (Ti(OiPr)4)
For sterically or electronically deactivated aldehydes, pre-formation of the imine using Titanium Isopropoxide is the industry standard [1].
| Step | Reagent | Conditions | Purpose |
| 1. Imine Formation | Neat or THF, RT, 6-12h | Acts as both Lewis Acid and water scavenger (driving equilibrium). | |
| 2. Reduction | Add MeOH, then borohydride | Reduces the pre-formed imine to the amine. | |
| 3. Quench | Pour into stirring base | Precipitates Titanium salts as white solid ( |
Critical Note: Do not add the reducing agent until you confirm imine formation (via TLC or disappearance of aldehyde peak in IR). The ethoxy group makes the imine formation the rate-determining step.
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for optimizing reactions with this scaffold.
Caption: Decision tree for troubleshooting low reactivity in 5-ethoxy-1H-pyrazole-3-carbaldehyde reactions, prioritizing tautomer control and Lewis Acid activation.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use the Vilsmeier-Haack reaction to re-synthesize the aldehyde if mine has degraded?
A: Yes, but be careful. The ethoxy group is acid-sensitive. Standard Vilsmeier (
Q2: Why does my product show two spots on TLC after N-alkylation? A: This is the classic "N1 vs N2" regioselectivity issue. The ethoxy group at C5 creates a steric bias, but the electronic effects often favor alkylation at the nitrogen furthest from the electron-withdrawing aldehyde. You will likely get a mix of 1-alkyl-5-ethoxy and 1-alkyl-3-ethoxy isomers. These must be separated by column chromatography (usually very different Rf values).
Q3: Is the ethoxy group acting as a leaving group?
A: In standard condensation reactions, no. However, if you use strong nucleophiles (like hydrazine) under high heat, you risk a
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.[2]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Ethoxy-1H-pyrazole-3-carbaldehyde and its 5-Methoxy Analog for Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of building blocks for the synthesis of novel therapeutic agents is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final compound. Among the vast array of heterocyclic scaffolds, pyrazole-based aldehydes are valuable intermediates due to their versatile reactivity and established presence in numerous biologically active molecules. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 5-ethoxy-1H-pyrazole-3-carbaldehyde and 5-methoxy-1H-pyrazole-3-carbaldehyde. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this analysis is grounded in established principles of organic chemistry, electronic and steric effects, and supported by data from analogous systems. This guide is intended for researchers, scientists, and drug development professionals to aid in the rational selection of these key synthetic intermediates.
I. Structural and Electronic Properties: The Subtle Influence of an Ethyl Group
The fundamental difference between the two molecules lies in the seemingly minor substitution of a methyl group with an ethyl group in the alkoxy substituent at the 5-position of the pyrazole ring. However, this subtle change can have measurable effects on the electronic and steric environment of the molecule, thereby influencing its reactivity.
Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classified as activating, ortho-, para- directing groups in electrophilic aromatic substitution on benzene rings. This is due to the electron-donating resonance effect of the oxygen lone pair, which increases the electron density of the aromatic ring.[1][2] Conversely, the electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect.[1] In most cases, the resonance effect is dominant, leading to an overall electron-donating character.[2]
When comparing the methoxy and ethoxy groups, the primary difference arises from the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. Alkyl groups are known to be weakly electron-donating through induction. This enhanced inductive effect of the ethyl group in the 5-ethoxy analog is expected to marginally increase the electron density of the pyrazole ring compared to the 5-methoxy counterpart. This, in turn, can influence the reactivity of the aldehyde group at the 3-position.
Table 1: Comparison of Electronic and Steric Properties
| Property | 5-Methoxy-1H-pyrazole-3-carbaldehyde | 5-Ethoxy-1H-pyrazole-3-carbaldehyde | Rationale |
| Electronic Effect of Alkoxy Group | Electron-donating (Resonance) > Electron-withdrawing (Induction) | Slightly more electron-donating overall | The ethyl group has a stronger positive inductive effect (+I) than the methyl group. |
| Steric Hindrance at 5-position | Lower | Higher | The ethyl group is bulkier than the methyl group.[3][4][5] |
| Predicted Aldehyde Reactivity | Potentially slightly lower nucleophilicity of the aldehyde oxygen | Potentially slightly higher nucleophilicity of the aldehyde oxygen | Increased electron density from the ethoxy group could make the aldehyde carbonyl oxygen more nucleophilic. |
| Predicted Ring Reactivity | Slightly less activated towards electrophiles | Slightly more activated towards electrophiles | Increased electron-donating character of the ethoxy group. |
II. Comparative Reactivity Analysis
The differences in electronic and steric properties are anticipated to manifest in the reactivity of these two pyrazole aldehydes in various chemical transformations.
A. Nucleophilic Addition to the Aldehyde Carbonyl
The aldehyde group is a primary site for nucleophilic attack. The increased electron-donating nature of the ethoxy group in 5-ethoxy-1H-pyrazole-3-carbaldehyde is expected to slightly increase the electron density at the carbonyl carbon, making it marginally less electrophilic than in the methoxy analog. However, the difference is likely to be subtle. In reactions where the nucleophile is highly reactive, the difference in reaction rates may be negligible. For less reactive nucleophiles, the 5-methoxy analog might exhibit a slightly faster reaction rate.
B. Reactions Involving the Pyrazole Ring
For reactions involving the pyrazole ring itself, such as electrophilic substitution, the slightly more electron-rich nature of the ring in the 5-ethoxy analog would predict a higher reactivity. However, the increased steric bulk of the ethoxy group could hinder the approach of electrophiles to the adjacent 4-position, potentially counteracting the electronic effect or leading to different regioselectivity in some cases.
The following diagram illustrates the logical flow for considering the impact of the alkoxy substituent on reactivity.
Caption: Logical workflow for assessing substituent effects on reactivity.
III. Proposed Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, a series of controlled experiments should be conducted. The following protocols outline a robust approach for a head-to-head comparison.
A. Synthesis of 5-Alkoxy-1H-pyrazole-3-carbaldehydes
The synthesis of both aldehydes can be achieved through established methods, such as the Vilsmeier-Haack reaction on the corresponding 5-alkoxy-1H-pyrazoles.[6][7]
Protocol 1: Synthesis of 5-Methoxy/Ethoxy-1H-pyrazole-3-carbaldehyde
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dimethylformamide (DMF) to 0 °C.
-
Reaction with Pyrazole: Dissolve the respective 5-methoxy-1H-pyrazole or 5-ethoxy-1H-pyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
The following diagram outlines the general workflow for the synthesis and subsequent comparative reactivity studies.
Caption: Experimental workflow for synthesis and reactivity comparison.
B. Comparative Reactivity Study: Knoevenagel Condensation
The Knoevenagel condensation is a classic reaction of aldehydes and is sensitive to both electronic and steric effects.
Protocol 2: Parallel Knoevenagel Condensation
-
Reaction Setup: In two separate, identical reaction vessels, dissolve 5-methoxy-1H-pyrazole-3-carbaldehyde (1.0 eq) and 5-ethoxy-1H-pyrazole-3-carbaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To each vessel, add malononitrile (1.05 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress simultaneously by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by LC-MS or ¹H NMR to determine the conversion rate.
-
Data Analysis: Plot the percentage conversion against time for both reactions to compare their rates.
IV. Conclusion and Recommendations
Based on fundamental principles of organic chemistry, it is predicted that 5-ethoxy-1H-pyrazole-3-carbaldehyde will exhibit slightly higher electron density in the pyrazole ring compared to its 5-methoxy analog due to the enhanced inductive effect of the ethyl group. This may lead to subtle differences in reactivity. The aldehyde group of the ethoxy analog might be slightly less electrophilic, potentially leading to slower rates in nucleophilic addition reactions with weak nucleophiles. Conversely, the pyrazole ring of the ethoxy analog is expected to be more susceptible to electrophilic attack, although this may be tempered by increased steric hindrance.
For drug development professionals, the choice between these two building blocks may depend on the specific synthetic route and the desired electronic properties of the final molecule. If a subsequent step involves a challenging nucleophilic addition to the aldehyde, the methoxy analog might be preferred. If enhanced reactivity of the pyrazole ring is desired for a subsequent transformation, the ethoxy analog could be the better choice, provided steric hindrance is not a prohibitive factor.
It is strongly recommended to perform direct comparative experimental studies, such as the kinetic analysis of a Knoevenagel condensation as outlined, to obtain definitive data for a specific application. This empirical data will provide the most reliable basis for selecting the optimal building block, ultimately contributing to a more efficient and predictable drug discovery pipeline.
V. References
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
-
MDPI. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. [Link]
-
SciELO. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. [Link]
-
ResearchGate. (2016). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [Link]
-
PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
-
ACS Publications. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. [Link]
-
PMC. (2018). Bioorthogonal 4H-pyrazole “click” reagents. [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
-
Semantic Scholar. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
-
PMC. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
-
PMC. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
PMC. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
SpringerLink. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
PMC. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
YouTube. (2017). 04.07 Stability Factors: Steric Effects. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]
-
MDPI. (2019). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-ethoxy-1H-pyrazole-3-carbaldehyde
Executive Summary & Hazard Characterization
5-ethoxy-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and agrochemicals. As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact derivative may be sparse in public literature, we must apply a Read-Across Hazard Assessment based on its structural moieties: the pyrazole core and the reactive aldehyde group.
The "Why" Behind the Safety:
-
The Aldehyde Moiety (-CHO): Aldehydes are electrophilic.[1] They react with nucleophilic residues on proteins (lysine, cysteine), making them potent sensitizers and irritants to mucous membranes.
-
The Pyrazole Core: Pyrazoles are pharmacophores known for biological activity. Until proven otherwise, treat this compound as a potential acute oral toxin and organ toxicant (liver/spleen) upon repeated exposure.
-
Tautomerism: Note that 1H-pyrazoles exhibit annular tautomerism. The 3-carbaldehyde-5-ethoxy form is in equilibrium with the 5-carbaldehyde-3-ethoxy form. This does not alter the safety profile but is critical for analytical identification (NMR).
Risk Assessment & PPE Matrix
Do not rely on "standard lab safety" alone.[2] The lipophilic ethoxy group facilitates skin permeation, while the aldehyde group poses a respiratory threat.
PPE Selection Matrix
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | Fume Hood (Mandatory) | Primary Control: The aldehyde vapor pressure (though likely low for this solid) can cause sensitization. All weighing and reactions must occur inside a certified hood. Secondary: If hood failure occurs, use a full-face respirator with OV/P100 (Organic Vapor/Particulate) cartridges. N95s are insufficient for aldehyde vapors. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (extended cuff, minimum 5-8 mil). Reasoning: Aldehydes can permeate thin nitrile over time. The ethoxy group increases lipophilicity, accelerating permeation rates compared to unsubstituted pyrazoles. |
| Ocular | Chemical Splash Goggles | Safety glasses are prohibited during handling of the neat solid. Aldehydes cause severe conjunctivitis. Goggles provide a seal against dust and vapors that glasses cannot.[2] |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids/dusts. For scale-up (>5g), use a disposable, impervious Tyvek® apron to prevent clothing contamination. |
Operational Workflow: From Storage to Reaction[4]
The following diagram outlines the logical flow of handling to minimize exposure vectors.
Figure 1: Operational workflow emphasizing the containment of the chemical within the Fume Hood Zone during its most vulnerable states (solid dust and concentrated solution).
Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Step)
Most exposure incidents occur here due to static-induced dust generation.
-
Static Control: Pyrazole aldehydes are often fluffy, electrostatic solids. Use an antistatic gun or polonium strip near the balance.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, weigh into a tared vial inside the hood, cap tightly, transfer to the balance, weigh, and return to the hood to open.
-
Solvent Dampening: If adding to a reaction vessel, pre-charge the vessel with the reaction solvent (e.g., DCM, THF). Add the solid directly into the liquid to immediately suppress dust.
B. Reaction Monitoring & Quenching
-
TLC Safety: When spotting TLC plates, do not remove the developing chamber from the hood. The eluent vapors mixed with the aldehyde are hazardous.[1]
-
Quenching: If the reaction leaves unreacted aldehyde, quench with a mild nucleophile (e.g., aqueous sodium bisulfite) before workup to form the water-soluble bisulfite adduct, reducing volatility and toxicity.
Emergency & Disposal Procedures
Spill Management
Scenario: 500mg vial dropped inside the hood.
-
Isolate: Lower the sash immediately to maximize face velocity.
-
Neutralize: Do not dry sweep. Cover the powder with a wet paper towel (dampened with water/detergent) to prevent dust lofting.
-
Clean: Wipe up the wet slurry. Clean the surface with 1% aqueous sodium bicarbonate (to neutralize potential oxidation products like carboxylic acids) followed by soap and water.
Waste Disposal Strategy
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Organic Solid | Double-bag in clear polyethylene. Label "Toxic - Pyrazole Derivative". |
| Liquid Waste | Halogen-Free Organic | Do Not Mix with Oxidizers (Nitric acid, Peroxides). Aldehydes are reducing agents and can cause exothermic runaway if mixed with strong oxidizers. |
| Sharps/Glass | Contaminated Glass | Rinse with acetone into liquid waste before placing in glass bin. |
References & Authority
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. (Used as the primary structural analog for toxicity assessment). Link
-
Sigma-Aldrich (2025). Safety Data Sheet: 1H-Pyrazole-3-carbaldehyde. (Verifying GHS classifications for the pyrazole-aldehyde class: H315, H319, H335). Link
-
ECHA (European Chemicals Agency). Registration Dossier - Pyrazole derivatives. (General sensitization data for heterocyclic aldehydes). Link
Disclaimer: This guide is based on "Read-Across" methodology for research chemicals where specific toxicological data may be incomplete. Always prioritize maximum containment.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
